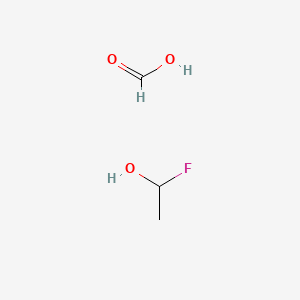
1-Fluoroethanol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoroethanol and formic acid are two distinct chemical compounds. 1-Fluoroethanol is an organofluorine compound with the formula CH2FCH2OH. It is a colorless liquid that is used in organic synthesis. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the formula HCOOH. It is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees.
Métodos De Preparación
1-Fluoroethanol: 1-Fluoroethanol can be synthesized through the reaction of ethylene oxide with hydrogen fluoride. The reaction is typically carried out under controlled conditions to ensure the safe handling of hydrogen fluoride, which is highly corrosive.
Formic Acid: Formic acid can be produced industrially by the hydrolysis of methyl formate, which is obtained from the reaction of methanol and carbon monoxide. Another method involves the oxidation of formaldehyde using a catalyst. In the laboratory, formic acid can be prepared by the reaction of oxalic acid with glycerol.
Análisis De Reacciones Químicas
1-Fluoroethanol: 1-Fluoroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to fluoroacetaldehyde and further to fluoroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Reduction: It can be reduced to ethylene and hydrogen fluoride.
Formic Acid: Formic acid is involved in several types of reactions:
Oxidation: It can act as both a reducing agent and an oxidizing agent. For example, it reduces mercuric chloride to mercurous chloride and oxidizes to carbon dioxide and water.
Decomposition: It decomposes to carbon monoxide and water when heated.
Esterification: It reacts with alcohols to form formate esters.
Aplicaciones Científicas De Investigación
1-Fluoroethanol: 1-Fluoroethanol is used in organic synthesis as a building block for the preparation of various fluorinated compounds. It is also used in the pharmaceutical industry for the synthesis of fluorinated drugs.
Formic Acid: Formic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of formate esters and as a reducing agent.
Biology: It is used as a preservative and antibacterial agent in livestock feed.
Medicine: It is used in the production of certain pharmaceuticals.
Industry: It is used in leather tanning, textile dyeing, and as a coagulant in rubber production.
Mecanismo De Acción
1-Fluoroethanol: The mechanism of action of 1-fluoroethanol involves its metabolism to fluoroacetate, which inhibits the enzyme aconitase in the citric acid cycle. This inhibition leads to the accumulation of citrate and disruption of cellular respiration.
Formic Acid: Formic acid exerts its effects through its ability to donate protons (H+ ions), making it a strong acid. It can disrupt cellular processes by lowering pH and denaturing proteins. It also acts as a reducing agent in various biochemical reactions.
Comparación Con Compuestos Similares
1-Fluoroethanol: Similar compounds include other fluoroalcohols such as 2-fluoroethanol and trifluoroethanol. These compounds share similar chemical properties but differ in their reactivity and applications.
Formic Acid: Similar compounds include other carboxylic acids such as acetic acid and propionic acid. Formic acid is unique in its ability to act as both a reducing and oxidizing agent, and its small molecular size allows it to penetrate biological membranes more easily.
Propiedades
Número CAS |
112613-14-6 |
|---|---|
Fórmula molecular |
C3H7FO3 |
Peso molecular |
110.08 g/mol |
Nombre IUPAC |
1-fluoroethanol;formic acid |
InChI |
InChI=1S/C2H5FO.CH2O2/c1-2(3)4;2-1-3/h2,4H,1H3;1H,(H,2,3) |
Clave InChI |
BQDKEZDYBVIQNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(O)F.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



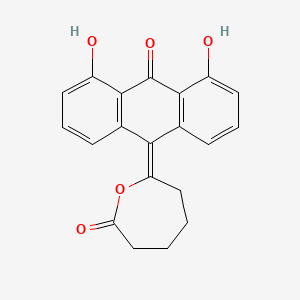

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
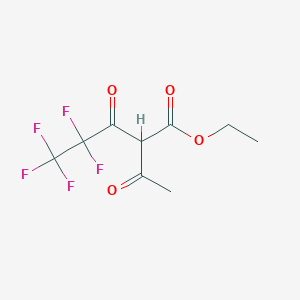
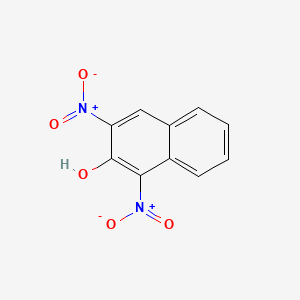
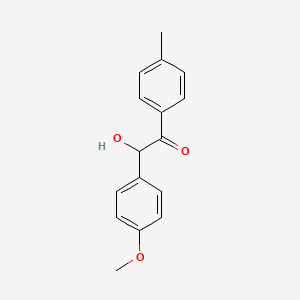
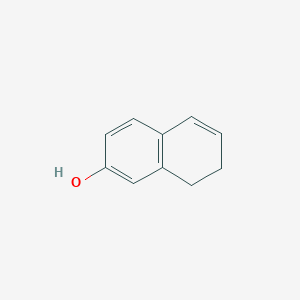
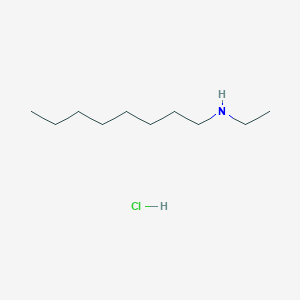
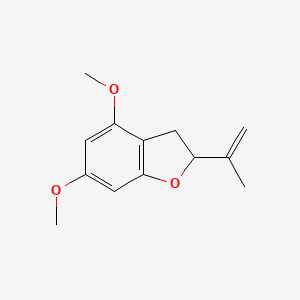
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
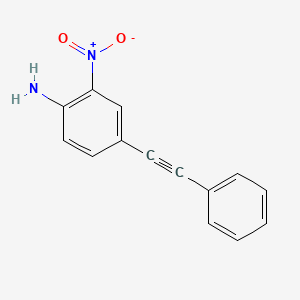
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
